

physicochemical properties of 3-(3-iodophenyl)propanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3-iodophenyl)propanoic Acid

Cat. No.: B181622

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **3-(3-iodophenyl)propanoic Acid**

Introduction

3-(3-iodophenyl)propanoic acid is an aromatic carboxylic acid that serves as a valuable building block in organic synthesis and a potential scaffold in medicinal chemistry. The presence of an iodine atom on the phenyl ring, combined with the propanoic acid side chain, imparts a unique set of physicochemical characteristics that are critical for its application in drug discovery, materials science, and chemical research. Understanding these properties is paramount for predicting the molecule's behavior, designing experimental protocols, and developing new applications.

This guide provides a comprehensive analysis of the core physicochemical properties of **3-(3-iodophenyl)propanoic acid**. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also insights into the experimental determination of these properties and the underlying chemical principles.

Molecular and Chemical Identity

A precise understanding of a compound begins with its fundamental identifiers.

Identifier	Value	Source
CAS Number	68034-75-3	[1] [2] [3]
Molecular Formula	C ₉ H ₉ IO ₂	[1]
Molecular Weight	276.07 g/mol	[1]
IUPAC Name	3-(3-iodophenyl)propanoic acid	
Synonyms	3-(3-Iodophenyl)propionic acid	[2] [4]
SMILES	C1=CC(=CC(=C1)I)CCC(=O)O	
InChI Key	InChI=1S/C9H9IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)	

Core Physicochemical Properties: A Quantitative Overview

The functional behavior of **3-(3-iodophenyl)propanoic acid** in various systems is dictated by its physical and chemical properties. The following table summarizes the key experimental and predicted values available.

Property	Value	Significance & Scientific Insights
Melting Point	64-66 °C	[2] This relatively sharp and low melting point suggests a crystalline solid with moderate lattice energy. It is a crucial parameter for quality control, indicating the purity of a sample.
Boiling Point	356.9 °C at 760 mmHg	[1][4] The high boiling point reflects the molecule's significant molecular weight and intermolecular forces (hydrogen bonding from the carboxylic acid and van der Waals forces). This value is critical for purification via distillation, though decomposition may occur at such high temperatures.
Flash Point	169.6 °C	[1][4] This is the lowest temperature at which the compound's vapors will ignite with a spark. It is a vital safety parameter for handling and storage, indicating a low risk of flammability under standard laboratory conditions.
Density	1.775 g/cm ³	[1] The high density is primarily due to the presence of the heavy iodine atom in the molecular structure.
Chemical Stability	Stable under recommended storage conditions.	[1] This indicates the compound can be stored at ambient temperature, away

pKa (Predicted)

~4.5

from strong oxidizing agents, without significant degradation.

The carboxylic acid moiety is the primary acidic center. The electron-withdrawing effect of the iodine atom on the phenyl ring slightly increases the acidity compared to unsubstituted phenylpropanoic acid, resulting in a lower pKa. This value is critical for predicting its charge state in physiological environments (pH ~7.4), where it will exist predominantly as the carboxylate anion.

logP (Predicted)

~2.9

The octanol/water partition coefficient (logP) is a measure of lipophilicity. The iodophenyl group contributes significantly to the molecule's lipophilic character, while the carboxylic acid is hydrophilic. This moderate lipophilicity is a key determinant for membrane permeability and is often a starting point for ADME (Absorption, Distribution, Metabolism, Excretion) profiling in drug development.

Spectroscopic Profile: The Molecular Fingerprint

While specific spectra are lot-dependent, a foundational understanding of the expected spectroscopic features is essential for structural verification.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (complex multiplets in the δ 7.0-7.8 ppm range), the two methylene groups (-CH₂-) of the propanoic chain (appearing as two triplets around δ 2.6-3.0 ppm), and a highly deshielded, broad singlet for the carboxylic acid proton (δ > 10 ppm), which is exchangeable with D₂O.
- ^{13}C NMR Spectroscopy: The carbon spectrum will feature a carbonyl carbon signal around δ 175-180 ppm. The aromatic carbons will appear in the δ 120-145 ppm region, with the carbon directly bonded to iodine showing a characteristic signal at a higher field (around δ 95 ppm) due to the heavy atom effect. The two aliphatic carbons will resonate in the δ 30-40 ppm range.
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should display a prominent molecular ion peak (M^+) at an m/z of 276. Key fragmentation patterns would likely include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the propanoic side chain.
- Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected absorptions include a very broad O-H stretch for the carboxylic acid dimer from approximately 2500-3300 cm^{-1} , a strong, sharp C=O (carbonyl) stretch around 1700 cm^{-1} , and C=C stretching bands for the aromatic ring in the 1450-1600 cm^{-1} region.

Experimental Protocols for Property Determination

To ensure scientific integrity, physicochemical properties must be determined using validated, reproducible methods. The following protocols are standard in the field.

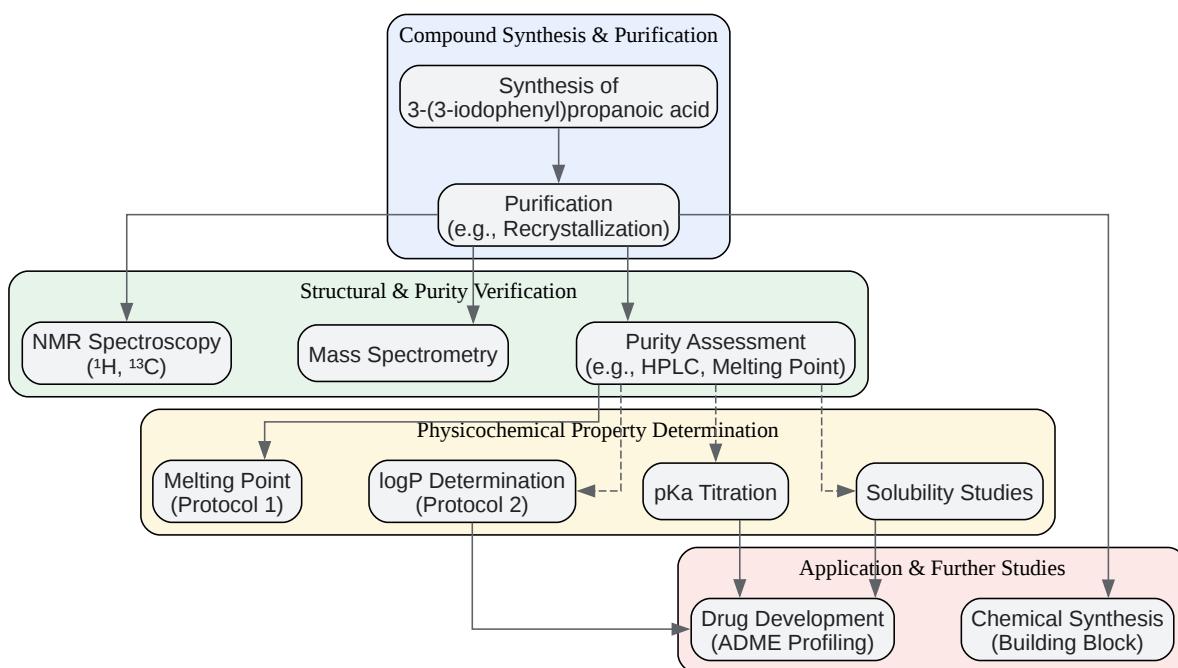
Protocol 1: Melting Point Determination via Capillary Method

This method provides a precise melting range, which is a primary indicator of purity.

Methodology:

- Sample Preparation: Finely powder a small amount of dry **3-(3-iodophenyl)propanoic acid**.

- Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.
- Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (64 °C). Then, decrease the heating rate to 1-2 °C per minute.
- Observation & Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is T_1-T_2 . Trustworthiness: A narrow melting range (e.g., < 2 °C) is indicative of high purity. The use of a calibrated thermometer is crucial for accuracy.


Protocol 2: Octanol-Water Partition Coefficient (logP) via Shake-Flask Method (OECD 107)

This protocol is the gold standard for determining lipophilicity, a critical parameter in drug development.

Methodology:

- Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate for at least 24 hours.
- Solution Preparation: Prepare a stock solution of **3-(3-iodophenyl)propanoic acid** in n-octanol. The concentration should be low enough to avoid dimerization but high enough for accurate measurement.
- Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the saturated water phase.
- Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the compound to partition between the two phases. Let the funnel stand to allow for complete phase separation.
- Analysis: Carefully separate the two layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

- Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The $\log P$ is the base-10 logarithm of this value. Causality: The choice of UV-Vis or HPLC depends on the compound's chromophore and the required sensitivity. This method directly measures the equilibrium distribution of the compound between a lipid-like (octanol) and an aqueous phase, providing a direct measure of its lipophilicity.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization and application of **3-(3-iodophenyl)propanoic acid**.

Structure-Property Relationships

The physicochemical properties of this molecule are a direct consequence of its distinct structural features.

Caption: Correlation between structural motifs and key physicochemical properties.

Conclusion

3-(3-iodophenyl)propanoic acid is a crystalline solid characterized by a melting point of 64-66 °C, a high boiling point, and moderate lipophilicity. Its acidic nature, governed by the carboxylic acid group, means it will be ionized at physiological pH. These properties, stemming directly from its unique combination of an iodinated aromatic ring and a flexible acid side-chain, make it a compound of significant interest. The data and protocols presented in this guide provide the necessary foundation for its effective use in research and development, enabling scientists to reliably predict its behavior and integrate it into complex synthetic and biological systems.

References

- 3-(3-iodophenyl)propanoic acid (CAS No. 68034-75-3) SDS - Guidechem. URL: <https://www.guidechem.com/products/68034-75-3.html>
- 3-(3-iodophenyl)propanoic acid - Matrix Scientific. URL: <https://www.matrixscientific.com/3-3-iodophenyl-propionic-acid-034753.html>
- 3-(3-iodophenyl)propanoic acid - Safety Data Sheet - ChemicalBook. URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=68034-75-3
- 3-(3-iodophenyl)propanoic acid | 68034-75-3 | TCA03475 - Biosynth. URL: <https://www.biosynth.com/p/TCA03475/3-3-iodophenyl-propanoic-acid>
- 3-(3-iodophenyl)propanoic Acid - Suzhou Aobi Pharmaceutical Co., Ltd. URL: <http://www.aobipharm.com/en/product-details-12110.html>
- 3-(3-iodophenyl)propanoic acid CAS NO.68034-75-3 - Bide Pharmatech Ltd. URL: <https://www.bidepharm.com/products/68034-75-3.html>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. 3-(3-iodophenyl)propanoic acid, CasNo.68034-75-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. 3-(3-IODOPHENYL)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [physicochemical properties of 3-(3-iodophenyl)propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181622#physicochemical-properties-of-3-3-iodophenyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com